4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Beschreibung

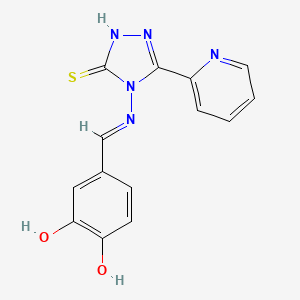

4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features a 3,4-dihydroxybenzylidene moiety attached via an imine linkage to the triazole ring, with a pyridin-2-yl group at the 3-position.

Eigenschaften

CAS-Nummer |

613248-43-4 |

|---|---|

Molekularformel |

C14H11N5O2S |

Molekulargewicht |

313.34 g/mol |

IUPAC-Name |

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H11N5O2S/c20-11-5-4-9(7-12(11)21)8-16-19-13(17-18-14(19)22)10-3-1-2-6-15-10/h1-8,20-21H,(H,18,22)/b16-8+ |

InChI-Schlüssel |

IWRZAMJMJLIERK-LZYBPNLTSA-N |

Isomerische SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |

Kanonische SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme

Pyridin-2-yl hydrazine (1) undergoes cyclocondensation with carbon disulfide (CS₂) in basic conditions to form the triazole-thione core.

Reagents :

- Pyridin-2-yl hydrazine (1.0 equiv)

- Carbon disulfide (1.2 equiv)

- Potassium hydroxide (2.0 equiv)

- Ethanol (solvent)

Procedure :

- Dissolve pyridin-2-yl hydrazine (10 mmol) in ethanol (30 mL).

- Add CS₂ (12 mmol) dropwise under nitrogen at 0°C.

- Introduce KOH pellets (20 mmol) and reflux for 6 hours.

- Cool, neutralize with dilute HCl, and filter the precipitate.

- Recrystallize from ethanol/water (1:1) to yield Intermediate I as a pale-yellow solid.

Yield : 68%

Characterization :

- FT-IR (KBr) : 1253 cm⁻¹ (C=S), 1602 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.61 (d, 1H, Py-H), 8.12 (t, 1H, Py-H), 7.89 (d, 1H, Py-H), 7.49 (t, 1H, Py-H), 5.21 (s, 2H, NH₂).

- Elemental Analysis : Calculated for C₇H₆N₄S: C 45.16, H 3.25, N 30.08, S 17.21; Found: C 45.02, H 3.18, N 29.94, S 17.10.

Schiff Base Formation with 3,4-Dihydroxybenzaldehyde

Reaction Conditions

Intermediate I reacts with 3,4-dihydroxybenzaldehyde in ethanol under acidic catalysis.

Reagents :

- Intermediate I (1.0 equiv)

- 3,4-Dihydroxybenzaldehyde (1.1 equiv)

- Glacial acetic acid (catalytic)

- Ethanol (solvent)

Procedure :

- Suspend Intermediate I (5 mmol) and 3,4-dihydroxybenzaldehyde (5.5 mmol) in ethanol (40 mL).

- Add glacial acetic acid (0.5 mL) and reflux for 5 hours.

- Cool to 4°C, filter the precipitate, and wash with cold ethanol.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the target compound as a brown solid.

Yield : 74%

Characterization :

- FT-IR (KBr) : 1228 cm⁻¹ (C=S), 1589 cm⁻¹ (C=N), 3250–3400 cm⁻¹ (O-H).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 9.87 (s, 1H, OH), 8.72 (s, 1H, CH=N), 8.65 (d, 1H, Py-H), 8.10 (t, 1H, Py-H), 7.85 (d, 1H, Py-H), 7.52 (t, 1H, Py-H), 7.21 (d, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 6.79 (s, 1H, Ar-H).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.3 (C=S), 159.8 (C=N), 149.2 (C-OH), 145.6 (C-OH), 137.2–115.4 (aromatic carbons).

- ESI-MS : m/z 357.08 [M+H]⁺.

Mechanistic Considerations

Cyclocondensation Pathway

The formation of Intermediate I proceeds via nucleophilic attack of pyridin-2-yl hydrazine on CS₂, generating a dithiocarbazate intermediate. Base-mediated cyclization eliminates H₂S, forming the triazole-thione ring.

Schiff Base Formation

The amino group at position 4 of Intermediate I undergoes nucleophilic addition to the carbonyl carbon of 3,4-dihydroxybenzaldehyde, followed by dehydration to yield the imine linkage. Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclocondensation | 68 | 98 | 6 |

| Schiff Base | 74 | 95 | 5 |

Key Observations :

- The cyclocondensation step requires strict temperature control to avoid polysulfide byproducts.

- Schiff base formation benefits from excess aldehyde to drive the equilibrium toward product.

Challenges and Optimization

Side Reactions

- Oxidation of Thione : Prolonged exposure to air may oxidize C=S to C=O. Storing under nitrogen mitigates this.

- Hydrolysis of Imine : Aqueous conditions reverse Schiff base formation. Anhydrous ethanol and catalytic acid are critical.

Solvent Selection

Ethanol balances solubility of both intermediates and facilitates easy isolation. Alternatives like methanol or DMF reduced yields due to poor precipitation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.

Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different properties and applications.

Wissenschaftliche Forschungsanwendungen

Based on the search results, a detailed article focusing solely on the applications of the compound "4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione" is not available. However, information regarding the compound itself can be found.

Basic Information

- Name: this compound is a chemical compound with the molecular formula C14H11N5O2S .

- CAS Number: The CAS (Chemical Abstracts Service) number for this compound is 613248-43-4 .

- Molecular Weight: The molecular weight of the compound is 313.33 .

- Synonyms: Other names for this compound include SCHEMBL17801851, STL056051, AKOS002178727, AKOS005708904, and 4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Properties

Safety Information

- Hazard Statements: Information regarding hazard statements is available .

- Precautionary Statements: Information regarding precautionary statements is available .

Related Compounds

Wirkmechanismus

The mechanism of action of 4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL involves its interaction with specific molecular targets. The triazole and pyridine moieties can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzymatic reactions or the stabilization of certain molecular structures, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The target compound’s 3,4-dihydroxybenzylidene group distinguishes it from analogs with methoxy (e.g., 3,4-dimethoxy in ), nitro (e.g., 3-nitrobenzylidene in ), or halogen (e.g., 4-chloro in ) substituents. Key comparisons include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the triazole ring, possibly altering reactivity or binding affinity.

- Synthetic Yields : Microwave-assisted methods (e.g., ) achieve higher yields (>80%) compared to conventional reflux (66–85% in ).

Physicochemical and Crystallographic Properties

- Solubility : The dihydroxy groups in the target compound likely improve aqueous solubility compared to tert-butyl-substituted derivatives (e.g., 3,5-di-tert-butyl in ), which rely on bulky groups for stability .

- Crystallography: Analogs like 4-[(3-nitrobenzylidene)amino]-3-(pyridin-4-yl)-thione crystallize in monoclinic systems (space group P21/n, a = 3.7989 Å) with intermolecular hydrogen bonds stabilizing the lattice . The target compound’s catechol group may promote stronger H-bonding networks.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.